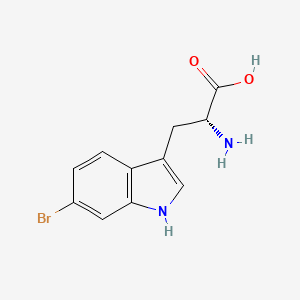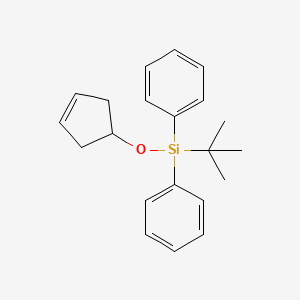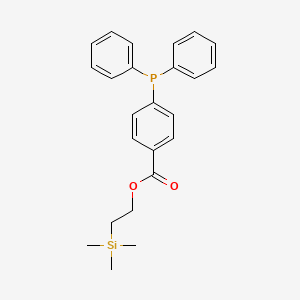
2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate
説明
“2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate” is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex structure and offers a wide range of applications, such as catalysis and organic synthesis. It was developed as an efficient alternative to triphenylphosphine in the Mitsunobu reaction since the phosphine oxide formed during the reaction can be easily removed during workup .
Synthesis Analysis
The synthesis of “this compound” involves the esterification of the corresponding 4-(diphenylphosphino)-benzoic acid . The product is then purified using flash chromatography on silica gel with 1% Et2O/hexane as eluant .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCSi(C)CCOC(=O)c1ccc(cc1)P(c2ccccc2)c3ccccc3 . Its empirical formula is C24H27O2PSi and its molecular weight is 406.53 . Chemical Reactions Analysis
This compound is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The compound is supplied in the form of a viscous oil and is commercially available as a 0.5 M solution in tetrahydrofuran . It is soluble in tetrahydrofuran, chloroform, dichloromethane, and dimethyl sulfoxide . It has a density of 0.925 g/mL at 25 °C .科学的研究の応用
Organic Light Emitting Diodes (OLEDs)
One critical area of application for phosphino benzoate derivatives is in the field of OLEDs. Transition-metal phosphors, particularly those with cyclometalating ligands, have shown promising applications in OLED technology. These phosphors, including complexes with diphenylphosphino groups, exhibit high emissivity in fluid and solid states at room temperature. Fine-tuning of ligand-centered electronic transitions allows for emission wavelength adjustments across the visible spectrum, making these compounds essential for developing phosphorescent displays and illumination devices (Chi & Chou, 2010).
Environmental Studies
Although not directly related to 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate, research on environmental pollutants, such as polybrominated diphenyl ethers (PBDEs) and their effects, highlights the importance of understanding the environmental fate and impact of chemical compounds. Studies have focused on the persistence, toxicity, and ecological risks of these compounds in various environmental compartments, providing a framework for assessing the environmental safety of chemical derivatives used in industrial applications (Wu et al., 2020).
Polymer and Material Science
In polymer and material science, derivatives of phosphino benzoates could be explored for their potential in creating new materials. Research in this area focuses on developing novel materials with improved properties, such as enhanced electrical conductivity or specific biological activities. For instance, advances in conducting polymers and their composites have been reviewed, indicating the potential for using similar compounds in developing anticorrosive coatings or as precursors for bioactive molecules (Hsissou, 2021).
作用機序
Target of Action
The primary target of 2-(Trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate is the alcohol functional group in organic compounds . The compound acts as a reagent in the Mitsunobu reaction, which is a powerful method for the inversion of stereogenic centers in natural product synthesis .
Mode of Action
The compound interacts with its targets through the Mitsunobu reaction . The triphenylphosphine combines with diethylazodicarboxylate (DEAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group . Substitution by the carboxylate, mercaptyl, or other nucleophile completes the process .
Biochemical Pathways
The Mitsunobu reaction affects the synthesis of esters, phenyl ethers, thioethers, and various other compounds . The reaction proceeds with clean inversion, which makes the Mitsunobu Reaction with secondary alcohols a powerful method for the inversion of stereogenic centers in natural product synthesis .
Pharmacokinetics
Its solubility in tetrahydrofuran, chloroform, dichloromethane, and dimethyl sulfoxide suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of new organic compounds with inverted stereochemistry . This can be particularly useful in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . Its reaction suitability includes Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
特性
IUPAC Name |
2-trimethylsilylethyl 4-diphenylphosphanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O2PSi/c1-28(2,3)19-18-26-24(25)20-14-16-23(17-15-20)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUNPJLGFKKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O2PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460381 | |
| Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566190-45-2 | |
| Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 566190-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)

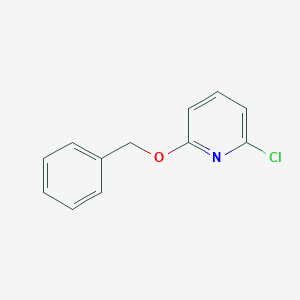
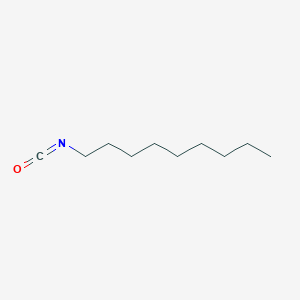

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)




